![molecular formula C21H33N3O6S2 B14087920 N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B14087920.png)
N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide is a complex organic compound with a unique structure that includes a dithiolan ring and a pyrrolidinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide typically involves multiple steps. The process begins with the preparation of the pyrrolidinone derivative, followed by the introduction of the dithiolan ring and the ethoxyethyl groups. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrolidinone moiety can be reduced to form pyrrolidine derivatives.
Substitution: The ethoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiolan ring can yield sulfoxides or sulfones, while reduction of the pyrrolidinone moiety can produce pyrrolidine derivatives.
Applications De Recherche Scientifique
N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving dithiolan and pyrrolidinone-containing compounds.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide involves its interaction with specific molecular targets. The dithiolan ring can form disulfide bonds with thiol groups in proteins, potentially altering their function. The pyrrolidinone moiety may interact with enzymes or receptors, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanoate
- N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)butanamide
Uniqueness
N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dithiolan ring and the pyrrolidinone moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C21H33N3O6S2 |
|---|---|
Poids moléculaire |
487.6 g/mol |
Nom IUPAC |
N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide |
InChI |
InChI=1S/C21H33N3O6S2/c25-18(4-2-1-3-17-8-16-31-32-17)22-9-12-29-14-15-30-13-10-23-19(26)7-11-24-20(27)5-6-21(24)28/h5-6,17H,1-4,7-16H2,(H,22,25)(H,23,26) |
Clé InChI |
COLZUTSGKRCTCO-UHFFFAOYSA-N |
SMILES canonique |
C1CSSC1CCCCC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


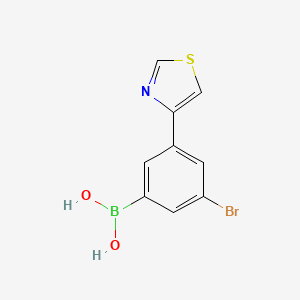
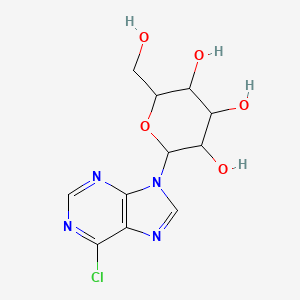
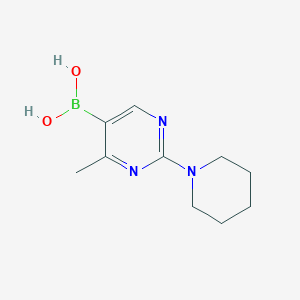
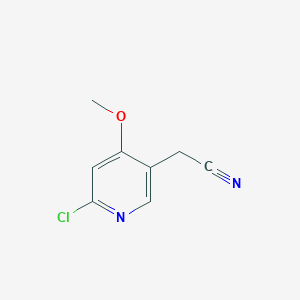
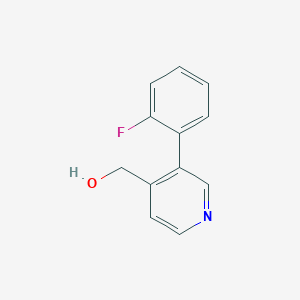
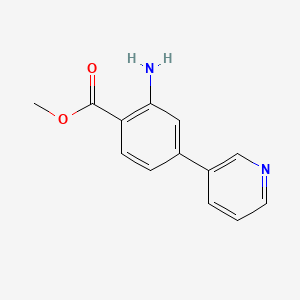
![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087913.png)

![4-(3-chlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14087934.png)
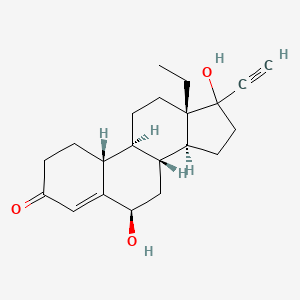
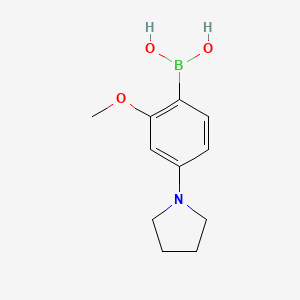

![1-(3-Methoxy-4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087949.png)
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14087956.png)
